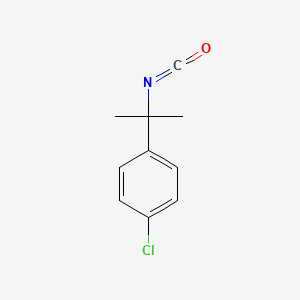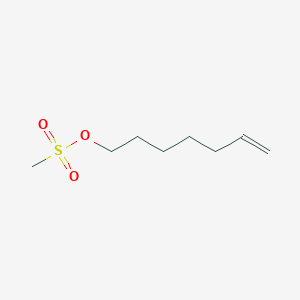
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Crystallography
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline and similar compounds have been studied for their molecular structure and crystallography. For example, research on N-(3,5-Dimethoxyphenyl)benzamide, a related compound, has highlighted the planarity of the dimethoxyphenyl–amide segment and the specific angles between benzene rings, which are crucial for understanding molecular interactions and properties (Li & Cui, 2011).
Reactions and Syntheses
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline has been involved in various reactions and syntheses. Studies have shown its utility in creating compounds with specific properties, such as in the synthesis of N-acetyl-p-benzoquinone imines (Fernando, Calder, & Ham, 1980) and ortho-5-Methylfuran- and Benzofuran-Substituted η3-Allyl(α-diimine)nickel(II) Complexes (Ionkin & Marshall, 2004).
Conducting Polymers
Research into the synthesis and characterization of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer, is relevant. Such studies contribute to the understanding of the electrochemical and spectroscopic properties of derivatives of dimethoxyaniline, which can be applied in various fields including electronics and materials science (Storrier, Colbran, & Hibbert, 1994).
Mechanisms of Bond Formation
Insights into the mechanisms of bond formation, such as anodic N-N bond formation, are essential for understanding the reactivity and potential applications of compounds like N-benzyl-2,6-difluoro-3,5-dimethoxyaniline. Such knowledge is crucial for the development of new synthetic methods in medicinal chemistry (Gieshoff et al., 2017).
Antibacterial Properties
The study of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, which are structurally related to N-benzyl-2,6-difluoro-3,5-dimethoxyaniline, has shown potential in antibacterial applications. Their effectiveness against gram-positive bacteria like Staphylococcus aureus points to potential medical uses (Lana, Carazza, & Takahashi, 2006).
Corrosion Inhibition
Studies have also focused on the use of compounds with similar structures in corrosion inhibition. For example, derivatives such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione have been studied for their effectiveness in protecting metals in acidic solutions, an application that could extend to N-benzyl-2,6-difluoro-3,5-dimethoxyaniline (Chafiq et al., 2020).
Pesticide Synthesis
The compound has been involved in the synthetic process of novel pesticides like Bistrifluron. Understanding the chemical reactions and synthesis pathways is essential for the development of effective pest control agents (Liu An-chan, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-11-8-12(20-2)14(17)15(13(11)16)18-9-10-6-4-3-5-7-10/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDDYYUNWFYEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)NCC2=CC=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593840 | |
| Record name | N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
CAS RN |
651734-53-1 | |
| Record name | N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)






![Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3055446.png)




![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)